

# An In-depth Technical Guide to the Pharmacology of DA-8010 (Velufenacin)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | AZ8010    |           |  |  |
| Cat. No.:            | B15581992 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

DA-8010, also known as velufenacin, is a novel and potent selective muscarinic M3 receptor antagonist developed by Dong-A ST Co., Ltd. for the treatment of overactive bladder (OAB).[1] OAB is a condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by increased urinary frequency and nocturia.[1] Muscarinic receptor antagonists are the primary pharmacotherapy for OAB, but their use can be limited by side effects such as dry mouth, constipation, and blurred vision.[1] Preclinical and clinical studies have demonstrated that DA-8010 exhibits high selectivity for the bladder over other tissues, suggesting the potential for improved efficacy and a better safety profile compared to existing treatments.[2][3]

## **Core Mechanism of Action**

DA-8010 functions as a competitive antagonist at the muscarinic M3 receptor.[1] In the urinary bladder, acetylcholine released from parasympathetic nerves stimulates M3 receptors on the detrusor smooth muscle, leading to muscle contraction and micturition.[1] By blocking this interaction, DA-8010 reduces involuntary bladder contractions, increases bladder capacity, and delays the initial urge to void, thereby alleviating the symptoms of OAB.[1]

The urinary bladder smooth muscle contains both M2 and M3 muscarinic receptor subtypes, with M2 receptors being more numerous.[1] However, the M3 receptors are primarily



responsible for mediating bladder contraction.[1] DA-8010's high affinity and selectivity for the M3 receptor subtype are key to its therapeutic effect.[1][2]





Click to download full resolution via product page

Caption: Signaling pathway of muscarinic M3 receptor antagonism by DA-8010.

## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data from preclinical and clinical studies of DA-8010.

Table 1: Preclinical Receptor Binding and Functional Potency

| Parameter                                                                  | Species/System                                                       | Value                             | Reference |
|----------------------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------|-----------|
| Binding Affinity (pKi)                                                     | Human Muscarinic M3<br>Receptor                                      | 8.81 ± 0.05                       | [3]       |
| In Vivo Potency (ID₃o)                                                     | Inhibition of Rhythmic<br>Bladder Contractions<br>in Rats            | 0.08 mg/kg<br>(intravenous)       | [3]       |
| In Vitro Potency Ratio                                                     | Bladder Smooth<br>Muscle Cells vs.<br>Salivary Gland Cells<br>(Mice) | 3.6-fold higher for bladder cells | [3]       |
| In Vivo Functional<br>Selectivity Ratio<br>(Bladder vs. Salivary<br>Gland) | Compared to<br>Solifenacin (Rats)                                    | 3.1-fold greater                  | [3]       |
| In Vivo Functional<br>Selectivity Ratio<br>(Bladder vs. Salivary<br>Gland) | Compared to Oxybutynin (Rats)                                        | 3.2-fold greater                  | [3]       |
| In Vivo Functional<br>Selectivity Ratio<br>(Bladder vs. Salivary<br>Gland) | Compared to<br>Darifenacin (Rats)                                    | 5.2-fold greater                  | [3]       |



Table 2: Phase 2 Clinical Trial Efficacy Data (12 Weeks)

| Parameter                                                    | Placebo | DA-8010<br>(2.5 mg)                                            | DA-8010 (5<br>mg)                                    | Solifenacin<br>(5 mg) | Reference |
|--------------------------------------------------------------|---------|----------------------------------------------------------------|------------------------------------------------------|-----------------------|-----------|
| Change in<br>24-hour<br>Micturition<br>Frequency             | -1.01   | -1.22                                                          | -1.67                                                | -1.56                 | [2][4]    |
| Change in<br>Urgency<br>Episodes/24<br>hours (at 8<br>weeks) | -       | Significant<br>decrease vs.<br>placebo<br>(p=0.0684,<br>trend) | Significant<br>decrease vs.<br>placebo<br>(p=0.0092) | -                     | [2]       |
| Change in<br>Voided<br>Volume per<br>Micturition<br>(mL)     | -       | 14.34                                                          | 8.71                                                 | 29.16                 | [5]       |
| p=0.0413 vs.<br>placebo[2][4]                                |         |                                                                |                                                      |                       |           |

Table 3: Phase 2 Clinical Trial Safety Data (Adverse Drug Reactions)

| Treatment Group    | Percentage of Patients with ADRs | Reference |
|--------------------|----------------------------------|-----------|
| Placebo            | 3.95%                            | [2]       |
| DA-8010 (2.5 mg)   | 6.67%                            | [2]       |
| DA-8010 (5 mg)     | 18.42%                           | [2]       |
| Solifenacin (5 mg) | 17.33%                           | [2]       |

# **Experimental Protocols**

#### Foundational & Exploratory





Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on published studies.

- 1. Muscarinic Receptor Binding Assay
- Objective: To determine the binding affinity of DA-8010 for the human muscarinic M3 receptor.
- · Methodology:
  - Membrane Preparation: Human CHO-K1 cells stably expressing the human muscarinic
     M3 receptor are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes.
  - Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (DA-8010) in a buffer solution.
  - Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity on the filters is measured using a liquid scintillation counter.
  - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
- 2. In Vivo Model of Bladder Overactivity in Rats
- Objective: To evaluate the in vivo efficacy of DA-8010 in reducing bladder contractions.
- · Methodology:
  - Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted
    into the bladder through the urethra for infusion and pressure measurement, and another
    catheter is placed in a femoral vein for drug administration.







- Induction of Bladder Overactivity: The bladder is continuously infused with saline to induce rhythmic bladder contractions.
- Drug Administration: Once stable rhythmic contractions are established, DA-8010 or a vehicle is administered intravenously.
- Measurement and Analysis: Bladder pressure is continuously recorded. The dose of DA-8010 that causes a 30% reduction in the frequency or amplitude of bladder contractions (ID<sub>30</sub>) is calculated.





Click to download full resolution via product page

**Caption:** Workflow of the Phase 2 clinical trial for DA-8010.

## Conclusion



DA-8010 is a promising new therapeutic agent for overactive bladder, demonstrating high potency and selectivity for the muscarinic M3 receptor. Preclinical data strongly suggest a favorable selectivity profile for the bladder over salivary glands, which has been a significant limitation for other antimuscarinic drugs.[3] Phase 2 clinical trials have confirmed its efficacy in reducing the frequency of micturition and urgency episodes with a manageable safety profile.

[2] Further large-scale Phase 3 trials are anticipated to provide more definitive evidence of its clinical utility and safety. The data presented in this guide underscore the potential of DA-8010 to offer an improved treatment option for patients with OAB.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ตัรระจัดเป็นหน้าเครา [rnd.donga-st.com]
- 2. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic M3 Receptor Antagonist Shows Clinical Efficacy in Overactive Bladder | GU Oncology Now [guoncologynow.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of DA-8010 (Velufenacin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581992#understanding-az8010-pharmacology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com